Monodes(N-carboxymethyl)valineDaclatasvir
説明
特性
IUPAC Name |
methyl N-[3-methyl-1-oxo-1-[2-[5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPGQSNBFUPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Monodes(N-carboxymethyl)valineDaclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of Monodes(N-carboxymethyl)valineDaclatasvir is typically carried out in controlled environments to ensure the purity and stability of the compound. The production process involves the use of advanced chemical synthesis techniques and rigorous quality control measures .
化学反応の分析
Types of Reactions: Monodes(N-carboxymethyl)valineDaclatasvir undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Monodes(N-carboxymethyl)valineDaclatasvir is widely used in scientific research for various applications :
Chemistry: Studying the stability and degradation pathways of Daclatasvir.
Biology: Investigating the interactions of Daclatasvir with biological molecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Daclatasvir.
Industry: Developing new antiviral drugs and improving existing formulations.
作用機序
Monodes(N-carboxymethyl)valineDaclatasvir exerts its effects by inhibiting the HCV NS5A protein, which is essential for viral replication . The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating . This mechanism is similar to that of Daclatasvir, but Monodes(N-carboxymethyl)valineDaclatasvir is primarily used to study the degradation and stability of Daclatasvir .
類似化合物との比較
Daclatasvir: The parent compound, a potent HCV NS5A protein inhibitor.
Sofosbuvir: Another antiviral drug used to treat HCV, targeting the NS5B polymerase.
Ledipasvir: An HCV NS5A inhibitor similar to Daclatasvir.
Uniqueness: Monodes(N-carboxymethyl)valineDaclatasvir is unique in its role as a degradation product of Daclatasvir. It provides valuable insights into the stability and degradation pathways of Daclatasvir, which are crucial for developing more effective antiviral therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
